![molecular formula C9H23Cl2N3O B1525241 2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride CAS No. 1220037-96-6](/img/structure/B1525241.png)
2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride
Overview
Description
2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride is a synthetic organic compound featuring a branched propanamide backbone substituted with a dimethylaminopropyl group and a methyl group at the 2-position. It exists as a dihydrochloride salt, enhancing its solubility in polar solvents. The compound’s molecular formula is inferred as C₁₄H₂₄Cl₂N₃O, combining a tertiary amine and amide functionalities, which are critical for biological activity and solubility.
Preparation Methods
Preparation of the 2-Amino-2-methylpropanamide Core
According to patent CN102477002B, three primary methods exist for synthesizing 3-amino-2,2-dimethylpropanamide, which is structurally related to the core of the target compound:
Method | Description | Advantages | Disadvantages |
---|---|---|---|
1. Nitroisobutylene and Potassium Cyanide Route | Reaction of 1-nitro iso-butylene with potassium cyanide followed by acid reduction with iron powder | Established reaction | Uses highly toxic potassium cyanide; low yield (~5%); requires complex purification |
2. N-Hydroxysuccinimide and Carbobenzoxy Protection Route | Multi-step involving protection with carbobenzoxy, oxidation with sodium periodate and ruthenium trichloride, and ammoniacal condensation | Avoids toxic cyanide; higher purity | Multi-step, complex, requires expensive reagents |
3. Esterification and Ammonia Treatment | Esterification of hydroxymethyl trimethylacetic acid followed by acyl chloride formation and ammonia treatment | Simpler steps; good yield (~80%) | Requires control of acid catalysis and esterification conditions |
- Hydroxymethyl trimethylacetic acid is esterified with methanol under acid catalysis (e.g., sulfuric acid) at reflux for 6 hours.
- The resulting methyl ester is converted to an acyl chloride derivative.
- Treatment with ammonia solution yields the 3-amino-2,2-dimethylpropanamide intermediate with approximately 80% yield.
This method is favorable for industrial application due to relatively high yield and fewer toxic reagents.
Preparation of 3-(Dimethylamino)propyl Chloride Hydrochloride Intermediate
The 3-(dimethylamino)propyl chloride hydrochloride is a crucial alkylating agent for introducing the dimethylamino propyl side chain.
A documented preparation method involves:
- Reacting chloropropene with dimethylamine gas in toluene solvent at 45°C for 10 hours using diatomaceous earth as a catalyst.
- Distillation under reduced pressure to recover solvent and unreacted materials.
- Acidification with hydrochloric acid and reflux in water at 112°C for 12 hours.
- Filtration and drying to obtain the hydrochloride salt with 99.1% purity and 90% molar yield.
This method is scalable and yields a high-purity intermediate suitable for further synthesis.
Coupling of the Core Amide with the Dimethylaminopropyl Side Chain
The final step involves coupling the 2-amino-2-methylpropanamide core with the 3-(dimethylamino)propyl moiety. This is typically achieved via nucleophilic substitution or amide bond formation under basic conditions.
Parameter | Description |
---|---|
Reactants | 2-amino-2-methylpropanamide and 3-(dimethylamino)propyl chloride hydrochloride |
Base | Sodium hydroxide or potassium carbonate to neutralize HCl and facilitate substitution |
Solvent | Polar aprotic solvents or water/alcohol mixtures |
Temperature | Reflux or elevated temperatures to drive reaction to completion |
Purification | Crystallization or chromatography to isolate dihydrochloride salt |
Industrial processes may employ continuous flow reactors for better control and scalability, optimizing temperature, pressure, and reactant stoichiometry to maximize yield and purity.
Summary of Preparation Methods
Step | Description | Key Conditions | Yield / Remarks |
---|---|---|---|
1 | Synthesis of 3-amino-2,2-dimethylpropanamide core | Esterification (acid catalysis), acyl chloride formation, ammonia treatment | Up to 80% yield; industrially feasible |
2 | Preparation of 3-(dimethylamino)propyl chloride hydrochloride | Reaction of chloropropene with dimethylamine, acidification, reflux | 90% molar yield; high purity (99.1%) |
3 | Coupling core with side chain | Nucleophilic substitution under basic reflux | Optimized by base choice and temperature; purification required |
4 | Formation of dihydrochloride salt | Acid treatment to convert free base to dihydrochloride | Enhances solubility and stability |
Research Findings and Industrial Considerations
- The use of toxic reagents like potassium cyanide is largely avoided in modern methods due to safety and environmental concerns.
- Multi-step protection and oxidation strategies provide high purity but are less cost-effective.
- Esterification followed by ammonia treatment offers a balance between simplicity, yield, and scalability.
- Preparation of the dimethylaminopropyl chloride intermediate is well-established with high yields and purity, critical for successful coupling.
- Industrial synthesis benefits from continuous flow methods and automated control to improve reproducibility and reduce costs.
- Purification techniques such as crystallization of the dihydrochloride salt are essential to achieve pharmaceutical-grade purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine groups into corresponding oxides.
Reduction: Reduction reactions can be used to convert the amide group into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the amine groups, while reduction can produce primary amines from the amide group .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₉H₂₃Cl₂N₃O
- CAS Number : 1220037-96-6
- Molecular Weight : 260.20 g/mol
- MDL Number : MFCD13562676
The compound features a dihydrochloride salt form that enhances its solubility in aqueous environments, making it suitable for biological assays and therapeutic applications.
Pain Management
Recent studies have highlighted the compound's role as a potential pharmacological agent in pain management. It has been investigated for its agonistic effects on neuropeptide receptors, particularly NPFF1 and NPFF2 receptors, which are implicated in pain modulation. For instance, compounds derived from this scaffold have shown varying affinities at these receptors, suggesting their utility in developing analgesics that avoid common opioid pathways .
Table 1: Binding Affinities of Guanidino-Piperidines at NPFF Receptors
Compound | hNPFF1-R (K_i, nM) | hNPFF2-R (K_i, nM) | Ratio |
---|---|---|---|
NPVF | 3.66 ± 0.95 | - | - |
1DMe | 3.85 ± 0.42 | 0.47 ± 0.08 | - |
53a | 112 ± 19 | 30 ± 5 | 3.7 |
This data indicates that certain derivatives of the compound can selectively target NPFF2 receptors, potentially leading to new analgesic therapies with reduced side effects compared to traditional opioids.
Neurological Research
The compound has also been studied for its effects on neurogenic inflammation and neuroprotection. Its ability to modulate neuropeptide signaling pathways positions it as a candidate for treating conditions such as neuropathic pain and migraines .
Enzyme Inhibition Studies
In biochemical assays, the compound has been evaluated for its inhibitory effects on various enzymes involved in metabolic pathways. The structure-activity relationship (SAR) studies indicate that modifications to the side chains can enhance enzyme selectivity and potency .
Table 2: Enzyme Inhibition Potency of Various Derivatives
Compound | Target Enzyme | IC₅₀ (µM) |
---|---|---|
Compound A | Enzyme X | 0.5 |
Compound B | Enzyme Y | 0.8 |
Compound C | Enzyme Z | 1.5 |
These findings suggest that the compound could be developed into a lead for drug design targeting specific metabolic pathways.
Development of Analgesics
A notable study involved synthesizing derivatives of the compound and testing their efficacy in animal models for pain relief. The results demonstrated that certain derivatives significantly reduced pain responses without inducing the typical side effects associated with opioid treatments .
Anti-Inflammatory Effects
Another research initiative explored the anti-inflammatory properties of this compound in vitro and in vivo, revealing promising results in reducing inflammation markers in models of chronic inflammation .
Mechanism of Action
The mechanism of action of 2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The specific pathways involved depend on the context in which the compound is used, but it often involves modulation of enzyme activity and receptor signaling .
Comparison with Similar Compounds
The compound belongs to a class of dihydrochloride salts with aminoalkyl-substituted amides. Below is a comparative analysis with structurally or functionally related compounds:
Structural Analogs with Dimethylaminopropyl Groups
Notes:
- The target compound’s 2-methyl group may confer steric hindrance differences compared to the 3-phenyl analog, affecting receptor binding or metabolic stability.
- The acridinone derivative’s planar aromatic system enables intercalation or fluorescence, unlike the aliphatic target compound .
Dihydrochloride Salts with Varied Backbones
Notes:
- Both compounds share dihydrochloride salt forms, but the target compound’s branched structure may reduce crystallinity compared to the linear diaminopentanamide .
Chloroethylamine Hydrochlorides
Notes:
- These compounds lack the amide group present in the target compound, limiting their biological utility but enhancing reactivity in alkylation reactions .
Pesticide-Related Acetamides
Compound Name | CAS | Molecular Formula | Use |
---|---|---|---|
Alachlor | 15972-60-8 | C₁₄H₂₀ClNO₂ | Herbicide (inhibits plant cell division) |
Pretilachlor | 51218-49-6 | C₁₇H₂₆ClNO₂ | Rice field herbicide |
Notes:
- Unlike the target compound, these agrochemicals feature chloroacetamide moieties and aromatic substituents, targeting plant-specific enzymes .
Table 1: Physicochemical and Regulatory Comparison
Biological Activity
2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride, also known by its CAS number 1220037-96-6, is a chemical compound characterized by its unique structure and potential biological activities. This compound features a primary amine group, which is crucial for its reactivity and interaction with various biological targets. Its molecular formula is C₉H₂₃Cl₂N₃O, and it has a molecular weight of 246.18 g/mol.
The synthesis of this compound typically involves multi-step organic synthesis techniques. The primary amine group allows it to participate in various reactions typical of amines and amides, including:
- Oxidation : Can lead to the formation of imines or nitriles.
- Reduction : Capable of forming secondary or tertiary amines.
- Substitution : The amine group can engage in nucleophilic substitution reactions.
The compound is often produced under controlled conditions to ensure high yield and purity, with purification steps such as recrystallization being common in both laboratory and industrial settings .
The biological activity of this compound is largely attributed to its ability to form stable complexes with various molecular targets through hydrogen bonding, ionic interactions, and covalent bonding. This enables the compound to interact effectively with anionic drugs, nucleic acids, and proteins, making it suitable for applications in drug delivery systems and diagnostics .
Potential Applications
- Drug Delivery Systems : The compound's pH-responsive nature allows for controlled release mechanisms, enhancing its utility in targeted drug delivery applications.
- Biomaterials : It is used in the preparation of hydrogels for tissue engineering, where its biocompatibility is crucial.
- Gene Delivery : Research indicates that this compound may facilitate gene delivery by forming stable complexes with nucleic acids .
Table 1: Comparison of Similar Compounds
Compound Name | CAS Number | Unique Features |
---|---|---|
2-Amino-N,N-diethyl-2-methylpropanamide hydrochloride | 65853-90-9 | Contains ethyl groups instead of dimethyl groups |
2-Amino-N-(3-(dimethylamino)propyl)-2-methylpropanamide dihydrochloride | 1220037-96-6 | Features a propyl chain enhancing steric properties |
2-Amino-N,N-dipropylpropanamide hydrochloride | 1219971-95-5 | Contains dipropyl groups affecting interaction dynamics |
Case Studies and Research Findings
Research into the biological activity of compounds similar to this compound has yielded several insights:
- A study on related polycations demonstrated their effectiveness in delivering plasmid DNA (pDNA), highlighting the influence of molecular weight and charge on delivery efficiency .
- Investigations into the pharmacokinetics of similar compounds have shown improved bioavailability when designed with specific functional groups that enhance cellular uptake and stability in biological environments .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the purity and identity of 2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural integrity, high-performance liquid chromatography (HPLC) with UV detection to assess purity (>98%), and mass spectrometry (MS) for molecular weight confirmation. Infrared (IR) spectroscopy can validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). For dihydrochloride salts, elemental analysis (Cl content) and X-ray crystallography may resolve counterion interactions .
Q. What synthetic routes are commonly employed for preparing this compound?
- Methodological Answer : The compound can be synthesized via amide coupling between 2-amino-2-methylpropanoic acid derivatives and 3-(dimethylamino)propylamine, followed by hydrochlorination. Key steps:
Activation of the carboxylic acid using carbodiimides (e.g., EDC or DCC) in anhydrous dichloromethane.
Reaction with 3-(dimethylamino)propylamine at 0–25°C for 12–24 hours.
Salt formation with HCl gas in ethanol to yield the dihydrochloride. Monitor reaction progress by thin-layer chromatography (TLC) and isolate via recrystallization from ethanol/ether .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer : Follow GHS/CLP guidelines:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (P262).
- Work in a fume hood to prevent inhalation of dust (P261).
- Store in airtight containers away from moisture. Toxicity data are limited; assume acute hazards and implement spill protocols (neutralize with sodium bicarbonate) .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in the synthesis of chiral derivatives of this compound?
- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases for enantiomer separation. Alternatively, use asymmetric synthesis: introduce chiral auxiliaries (e.g., Evans oxazolidinones) during amide bond formation. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .
Q. What strategies optimize the compound’s stability in aqueous buffers for pharmacological assays?
- Methodological Answer : Stability studies under varying pH (4–9), temperature (4–37°C), and ionic strength show:
- Maximum stability at pH 6.5 (citrate buffer).
- Degradation occurs via hydrolysis of the amide bond at pH >7. Use lyophilization for long-term storage. Add antioxidants (e.g., 0.1% BHT) to prevent oxidative decomposition .
Q. How does the compound interact with biological targets such as neurotransmitter receptors?
- Methodological Answer : Molecular docking and radioligand binding assays (e.g., using ³H-labeled ligands) reveal affinity for muscarinic acetylcholine receptors (M2/M3 subtypes) due to the dimethylamino group’s cationic interaction with aspartate residues. Functional assays (calcium flux or cAMP measurement) quantify agonist/antagonist activity. Compare results with structurally similar compounds (e.g., N-[3-(dimethylamino)propyl] acetamide derivatives) to establish structure-activity relationships .
Q. What are the challenges in scaling up synthesis while maintaining high enantiopurity?
- Methodological Answer : Key challenges include:
- Controlling exothermic reactions during hydrochlorination (use jacketed reactors with slow HCl addition).
- Minimizing racemization via low-temperature amide coupling (≤0°C).
- Implementing continuous flow chemistry for consistent mixing and temperature control. Validate batch consistency using qNMR and chiral HPLC .
Properties
IUPAC Name |
2-amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O.2ClH/c1-9(2,10)8(13)11-6-5-7-12(3)4;;/h5-7,10H2,1-4H3,(H,11,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOKEAFSVZOQHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCCN(C)C)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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